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Compound of Interest

Compound Name: Cyclopenta[cd]pyrene

Cat. No.: B119913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core isomers of

cyclopenta[cd]pyrene, a class of polycyclic aromatic hydrocarbons (PAHs) with significant

environmental and toxicological relevance. This document details the structural properties,

synthesis methodologies, and biological activities of four key isomers with the molecular

formula C₁₈H₁₀: cyclopenta[cd]pyrene (CPP), benzo[ghi]fluoranthene (BF),

cyclopent[hi]acephenanthrylene (CPAP), and cyclopent[hi]aceanthrylene (CPAA).

Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of

two or more fused aromatic rings. They are formed from the incomplete combustion of organic

materials and are widespread environmental contaminants.[1] The cyclopenta-fused PAHs

(CP-PAHs), characterized by the presence of a five-membered ring fused to the aromatic core,

are of particular interest due to their potent mutagenic and carcinogenic properties.[2] This

guide focuses on the C₁₈H₁₀ isomers of cyclopenta[cd]pyrene, providing a comparative

analysis of their chemical and biological characteristics to aid in research and risk assessment.

Isomer Structures and Properties
The four primary isomers of cyclopenta[cd]pyrene with the molecular formula C₁₈H₁₀ are

presented below. Their distinct arrangements of fused rings lead to differences in their physical,

chemical, and biological properties.
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Table 1: Physical and Chemical Properties of C₁₈H₁₀ Isomers

Property
Cyclopenta[cd
]pyrene (CPP)

Benzo[ghi]fluo
ranthene (BF)

Cyclopent[hi]a
cephenanthryl
ene (CPAP)

Cyclopent[hi]a
ceanthrylene
(CPAA)

CAS Number 27208-37-3[3] 203-12-3[4] 150609-35-1
Data Not

Available

Molecular Weight 226.27 g/mol [3] 226.27 g/mol [4] 226.27 g/mol 226.27 g/mol

Melting Point
Data Not

Available
149 °C[5]

Data Not

Available

Data Not

Available

Boiling Point
Data Not

Available
406 °C[5]

Data Not

Available

Data Not

Available

Appearance
Data Not

Available

Colorless to pale

yellow solid[6]

Data Not

Available

Data Not

Available

Solubility
Poorly soluble in

water[7]

Poorly soluble in

water[6]

Data Not

Available

Data Not

Available

Table 2: ¹H and ¹³C NMR Spectroscopic Data of C₁₈H₁₀ Isomers
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Isomer
¹H NMR Chemical Shifts
(ppm)

¹³C NMR Chemical Shifts
(ppm)

Cyclopenta[cd]pyrene (CPP)
7.47 (H3), 8.38 (H8), additional

signals also present.[8]

133.48 (C3), 130.52 (C8),

128.54 (C10), 127.81 (C4),

126.94 (C9), 126.93 (C12),

126.57 (C13), 126.48 (C6),

124.34 (C1), 122.68 (C15).[8]

Benzo[ghi]fluoranthene (BF) Data Not Available

Data available through

subscription services and

databases.[9]

Cyclopent[hi]acephenanthrylen

e (CPAP)
Data Not Available Data Not Available

Cyclopent[hi]aceanthrylene

(CPAA)
Data Not Available Data Not Available

(Note: Complete, directly

comparable NMR data for all

isomers is not readily available

in the public domain. The

provided data for CPP is based

on published assignments and

may not be exhaustive.)

Experimental Protocols
The synthesis of these complex polycyclic systems often requires multi-step procedures. Below

are summaries of synthetic approaches reported in the literature.

Synthesis of Cyclopenta[cd]pyrene (CPP)
A three-step, gram-scale synthesis of cyclopenta[cd]pyrene from pyrene has been

developed. The key steps involve the ring contraction of pyrene-4,5-dione to 4-oxo-4H-

cyclopenta[cd]pyrene (oxoCPP), followed by the direct reduction of oxoCPP to CPP. This

methodology utilizes relatively non-hazardous reagents and optimized purification procedures.

[7]
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Synthesis of Benzo[ghi]fluoranthene (BF)
Detailed, modern synthetic protocols for benzo[ghi]fluoranthene are not extensively described

in readily accessible literature. Classical methods for the synthesis of polycyclic aromatic

hydrocarbons often involve cyclization reactions of appropriately substituted precursors.

Synthesis of Cyclopent[hi]acephenanthrylene (CPAP)
The synthesis of cyclopent[hi]acephenanthrylene can be achieved through flash vacuum

pyrolysis (FVP). Pyrolysis of 9,10-diethynylphenanthrene has been shown to yield

cyclopent[hi]acephenanthrylene in good yield.[10] This high-temperature gas-phase reaction

promotes the necessary cyclization to form the five-membered ring.

Synthesis of a Cyclopent[hi]aceanthrylene (CPAA)
Derivative
A one-pot palladium(0)-catalyzed synthesis has been developed for a disubstituted derivative

of cyclopent[hi]aceanthrylene.[11][12]

Experimental Protocol: One-Pot Palladium(0)-Catalyzed Synthesis of 2,7-disubstituted

Cyclopent[hi]aceanthrylene[11]

Reactants: 9,10-dibromoanthracene and 2-methyl-3-butyn-2-ol.

Catalyst and Reagents: Pd(PPh₃)₂Cl₂, PPh₃, Et₃N, and optionally CuSO₄/Al₂O₃.

Solvent: Benzene.

Procedure:

A mixture of 9,10-dibromoanthracene, 2-methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, PPh₃, and

Et₃N in benzene is prepared.

For reactions including a copper co-catalyst, CuSO₄/Al₂O₃ is added, and the mixture is

refluxed. This yields a mixture of 9,10-dialkynylanthracene, an alkynyl aceanthrylene, and

the desired 2,7-disubstituted cyclopent[hi]aceanthrylene.
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For a more selective synthesis of the cyclopent[hi]aceanthrylene derivative, the reaction is

carried out in a sealed tube at 110 °C in the absence of copper. This significantly improves

the yield of the target compound to over 75%.

Purification: The crude reaction mixture is purified by column chromatography on silica gel

using a hexanes/ethyl acetate eluent.

Biological Activity and Signaling Pathways
The isomers of cyclopenta[cd]pyrene are known for their genotoxicity, which is a result of

their metabolic activation to reactive intermediates that can form covalent adducts with DNA.

Metabolic Activation
The metabolic activation of these CP-PAHs is primarily initiated by cytochrome P450 (CYP)

enzymes, particularly from the CYP1A and CYP1B subfamilies. This enzymatic oxidation

typically occurs at the double bond of the cyclopenta-ring or at other electron-rich regions of the

molecule, leading to the formation of epoxides. These epoxides can then be hydrolyzed by

epoxide hydrolase to form dihydrodiols. A second epoxidation of the dihydrodiol can lead to the

formation of highly reactive dihydrodiol epoxides, which are considered the ultimate

carcinogenic metabolites of many PAHs.[13][14][15]

Cyclopenta-fused PAH
(e.g., CPP, BF, CPAA)

Arene Oxide
(e.g., CPP-3,4-epoxide)

CYP1A1, CYP1B1 DihydrodiolEpoxide Hydrolase Dihydrodiol Epoxide
(Ultimate Carcinogen)

CYP1A1, CYP1B1

Click to download full resolution via product page

Caption: Generalized metabolic activation pathway of cyclopenta-fused PAHs.

DNA Adduct Formation
The ultimate carcinogenic metabolites, the dihydrodiol epoxides, are highly electrophilic and

can react with nucleophilic sites in DNA, primarily the exocyclic amino groups of guanine and

adenine, to form stable covalent adducts.[16][17][18] The formation of these DNA adducts can

lead to mutations during DNA replication, initiating the process of carcinogenesis. For

cyclopenta[cd]pyrene, the major DNA adducts are formed from its 3,4-epoxide reacting with

the N² position of guanine.[17] For benzo[ghi]fluoranthene, both syn- and anti-dihydrodiol
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epoxides can form DNA adducts with deoxyguanosine, deoxyadenosine, and deoxycytidine.

[16]
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Covalent Bonding
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Caption: Pathway from dihydrodiol epoxide to cancer initiation via DNA adduct formation.

Comparative Mutagenicity
Studies have shown significant differences in the mutagenic potential of the C₁₈H₁₀ isomers. In

Salmonella typhimurium assays, cyclopenta[cd]pyrene, benzo[ghi]fluoranthene, and

cyclopent[hi]aceanthrylene were found to be roughly twice as mutagenic as the well-

characterized carcinogen benzo[a]pyrene. In contrast, cyclopent[hi]acephenanthrylene showed

only slight mutagenic activity in the same assay.

Conclusion
The isomers of cyclopenta[cd]pyrene represent a significant class of environmental

contaminants with potent biological activities. Understanding the differences in their structure,

properties, and metabolic activation pathways is crucial for assessing their individual

contributions to the overall health risks associated with exposure to complex mixtures of PAHs.

This technical guide provides a foundational overview to support further research into the

toxicology, synthesis, and potential remediation strategies for these compounds. Further

investigation is warranted to obtain more comprehensive quantitative data and detailed

synthetic protocols for all isomers to facilitate a more complete comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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